3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride
Overview
Description
3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique chemical structure, which includes an isopropyl group, a trifluoromethoxy group, and a benzenesulfonyl chloride moiety. This compound is utilized in various fields, including pharmaceutical synthesis, material science, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-isopropylphenol with 2-(trifluoromethoxy)ethyl bromide in the presence of a base to form the corresponding ether. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while coupling reactions would produce biaryl compounds .
Scientific Research Applications
3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride has numerous applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is utilized in the development of advanced materials with specific properties.
Industrial Research: It is employed in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
- 3-Isopropylbenzenesulfonyl chloride
- 4-(2-(Trifluoromethoxy)ethoxy)benzenesulfonyl chloride
Uniqueness
3-Isopropyl-4-(2-(trifluoromethoxy)ethoxy)benzenesulfonyl chloride is unique due to the presence of both the isopropyl and trifluoromethoxy groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and solubility, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
3-propan-2-yl-4-[2-(trifluoromethoxy)ethoxy]benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3O4S/c1-8(2)10-7-9(21(13,17)18)3-4-11(10)19-5-6-20-12(14,15)16/h3-4,7-8H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRRGMHNEFIRBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OCCOC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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